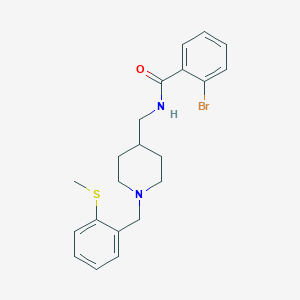![molecular formula C13H11F2N3O B2956190 N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 2361639-34-9](/img/structure/B2956190.png)
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide exerts its effects by binding to the luminal domain of VGLUT1, which is responsible for the transport of glutamate into synaptic vesicles. This binding inhibits the uptake of glutamate into vesicles, leading to a decrease in glutamate release from presynaptic terminals. This, in turn, affects synaptic transmission and plasticity, which can have downstream effects on behavior and cognition.
Biochemical and Physiological Effects:
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit glutamate release from synaptosomes and decrease the frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons. In vivo studies have shown that it can reduce the release of glutamate in the prefrontal cortex and decrease the amplitude of evoked field potentials in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is its selectivity for VGLUT1, which allows for the specific modulation of glutamate release. This can be useful in studying the role of glutamate in various physiological and pathological conditions. However, one limitation is that it may not be suitable for all experiments, as it may affect other aspects of synaptic transmission and plasticity in addition to glutamate release.
Orientations Futures
There are a number of potential future directions for research on N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of interest is its use as a tool for studying the role of glutamate in learning and memory processes. Additionally, further research is needed to fully elucidate the effects of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide on synaptic transmission and plasticity, as well as its potential side effects and limitations.
Méthodes De Synthèse
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a synthetic compound that can be synthesized using a multistep process. The first step involves the reaction of 1-phenyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-yn-1-amine. The second step involves the reaction of this intermediate with acetic anhydride and a base to yield N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide.
Applications De Recherche Scientifique
N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the uptake of glutamate into synaptic vesicles. Glutamate is a major neurotransmitter in the brain, and VGLUT1 plays a critical role in regulating its release. By inhibiting VGLUT1, N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide can modulate glutamate release and thus affect synaptic transmission and plasticity.
Propriétés
IUPAC Name |
N-[5-(difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-2-11(19)17-10-8-16-18(12(10)13(14)15)9-6-4-3-5-7-9/h2-8,13H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYOXUFJXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N(N=C1)C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


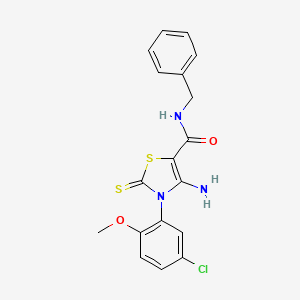


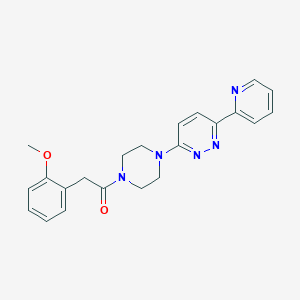


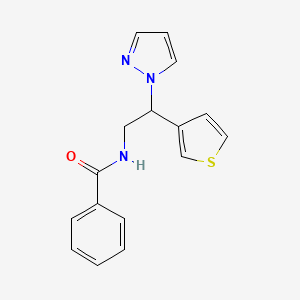
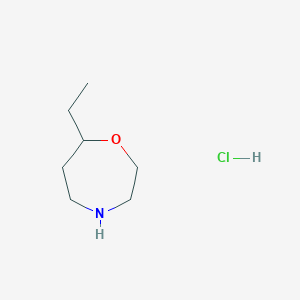
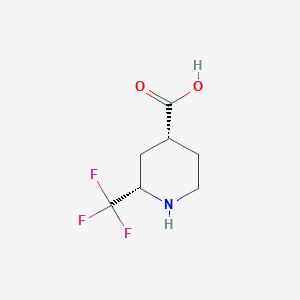
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)

